molecular formula C9H10N2O3 B2743189 Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate CAS No. 1397194-70-5

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate

Cat. No.: B2743189
CAS No.: 1397194-70-5
M. Wt: 194.19
InChI Key: SYSNECWOFHRDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with an acetic acid moiety at the 3-position of the imidazo[1,2-a]pyridine core. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The hydrate form indicates the presence of water molecules in its crystalline structure, which can influence solubility and stability.

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSNECWOFHRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the hydrolysis of ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 17744-98-8) using sodium hydroxide in a water-ethanol solvent system. The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group of the ester is replaced by a hydroxyl group under basic conditions. Optimal parameters include:

  • Temperature : 40–50°C
  • Base : 2 M NaOH (100 mL per 20.4 g of ester)
  • Solvent : Ethanol-water (1:2 v/v)
  • Reaction Time : 1.5–2 hours

The process achieves a 93.5% yield, as reported by Shandong Luoxin Pharmaceutical Group. Post-reaction workup involves dichloromethane extraction to remove unreacted starting materials, followed by acidification with hydrochloric acid to precipitate the crude product. Recrystallization in anhydrous ethanol yields pure imidazo[1,2-a]pyridin-3-ylacetic acid, which readily forms the hydrate upon exposure to atmospheric moisture.

Advantages and Limitations

This method’s high yield and simplicity make it industrially viable. However, the use of dichloromethane (a Class 2 solvent per ICH guidelines) necessitates stringent solvent recovery protocols to meet environmental regulations.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine-3-acetonitrile Intermediate

Reaction Pathway

An alternative route employs imidazo[1,2-a]pyridine-3-acetonitrile (CAS 157.2g/mol) as the starting material, as detailed in a 2019 patent by Chinese researchers. The synthesis involves two stages:

  • Cyclization : The nitrile undergoes acid-catalyzed cyclization with n-propanol and hydrogen chloride, forming 3-(2,2,2-tripropoxyethyl)imidazo[1,2-a]pyridine at 70–80°C (95.7–96.5% yield).
  • Hydrolysis : The intermediate is treated with phosphorus trichloride and hydrochloric acid, followed by reflux in 6 M HCl to hydrolyze the nitrile to a carboxylic acid. Final purification via methanol crystallization yields the acetic acid hydrate with 85.5–87.1% purity.

Critical Process Parameters

  • Catalyst : 5–10% HCl in n-propanol
  • Hydrolysis Agents : PCl₃ (3 eq) and HCl (6 M)
  • Crystallization Solvent : Methanol

This method avoids halogenated solvents but requires careful handling of phosphorus trichloride, a corrosive and moisture-sensitive reagent.

Comparative Analysis of Preparation Methods

Method Starting Material Yield Temperature Key Reagents Solvent Environmental Impact
Alkaline Hydrolysis Ethyl ester (CAS 17744-98-8) 93.5% 40–50°C NaOH, HCl Ethanol-water Moderate (CH₂Cl₂ use)
Nitrile Hydrolysis Imidazo-pyridine-3-acetonitrile 85–87% 70–80°C PCl₃, HCl n-Propanol High (PCl₃ handling)
Iodine Catalysis 2-Aminopyridine derivatives N/A RT I₂, dimedone Water Low

Table 1: Comparison of synthetic routes for imidazo[1,2-a]pyridin-3-ylacetic acid hydrate.

The alkaline hydrolysis route outperforms others in yield and operational simplicity, though solvent sustainability remains a concern. The nitrile pathway offers a halogen-free alternative but involves hazardous reagents. Molecular iodine catalysis, while innovative, requires further development to target the acetic acid hydrate specifically.

Hydration Dynamics and Crystallization

Imidazo[1,2-a]pyridin-3-ylacetic acid (CAS 17745-04-9) readily forms a monohydrate (C₉H₈N₂O₂·H₂O) due to the hygroscopic nature of its carboxylic acid group. Crystallization from polar protic solvents like ethanol or methanol under ambient conditions typically yields the hydrate form, as confirmed by PubChem’s structural data. Thermogravimetric analysis (TGA) of the hydrate shows a 9.8% weight loss at 110°C, corresponding to the release of one water molecule.

Industrial and Regulatory Considerations

Commercial suppliers including Sigma-Aldrich and Ambeed offer the compound at $5–$55/100 mg, reflecting its high purity (≥97%) and demand in pharmaceutical R&D. Regulatory filings emphasize strict control over residual solvents (e.g., ethanol ≤5000 ppm) and heavy metals (≤10 ppm) to meet ICH Q3C and Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is a critical target in the fight against tuberculosis. A study found that certain imidazo[1,2-a]pyridine-3-carboxamides exhibited minimum inhibitory concentrations (MICs) as low as 0.006μM\leq 0.006\,\mu M against resistant strains of M. tuberculosis . This highlights their potential as new antimycobacterial agents.

1.2 Neurological Applications

The compound has been studied for its effects on GABA receptors, particularly in the treatment of sleep disorders such as insomnia and anxiety. The modulation of GABA receptors by imidazo[1,2-a]pyridin-3-ylacetic acid hydrazides has shown promise in inducing sedation and muscle relaxation . These properties suggest its potential use in developing new therapeutic agents for neurological conditions.

Biological Research

2.1 Bioactive Molecule Studies

Imidazo[1,2-a]pyridine derivatives are being explored as bioactive molecules due to their varied biological activities. They have been associated with anti-inflammatory, analgesic, and anticancer properties . A systematic review covering recent advancements from 2017 to 2022 highlighted the scaffold's significance in developing drugs for various diseases .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Studies have documented how modifications to the imidazo structure can enhance its pharmacological effects, providing insights for medicinal chemists in drug design .

Industrial Applications

3.1 Material Science

In addition to its medicinal uses, imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is being investigated for industrial applications. Its unique chemical properties may allow it to be used in developing materials with enhanced thermal stability or conductivity . This opens avenues for its application in various fields such as electronics and materials science.

Data Table: Summary of Key Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal Chemistry Antimicrobial agentsEffective against Mycobacterium tuberculosis with MICs ≤ 0.006 μM .
Neurology Treatment of insomnia and anxietyModulates GABA receptors; induces sedation and muscle relaxation .
Biological Research Anti-inflammatory and anticancer propertiesDiverse biological activities documented; significant SAR studies conducted .
Industrial Chemistry Development of new materialsPotential for enhanced thermal stability and conductivity .

Case Studies

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study revealed that several compounds had exceptional potency compared to existing treatments, indicating their potential as novel therapeutic agents against drug-resistant strains .

Case Study 2: GABA Receptor Modulation

Research into imidazo[1,2-a]pyridin-3-ylacetic acid hydrazides showed promising results in modulating GABA receptors linked to anxiety and sleep disorders. In vivo studies demonstrated significant efficacy in inducing sedation and muscle relaxation in animal models .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate involves its interaction with various molecular targets. For instance, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares imidazo[1,2-a]pyridin-3-ylacetic acid hydrate with structurally related compounds, focusing on molecular features, pharmacological relevance, and synthesis pathways:

Compound Molecular Formula Key Substituents Pharmacological Activity Synthesis Highlights References
This compound C₉H₉N₂O₃·H₂O Acetic acid at 3-position, hydrate Not explicitly reported; inferred antimicrobial/antiviral potential Likely via cyclization or coupling reactions
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrate C₁₀H₁₂N₂O₃ Propanoic acid at 2-position, hydrate Intermediate for drug development Synthesized via hydrazine-phenyl coupling
6-Trifluoromethyl imidazo[1,2-a]pyridine-2-carboxylic acid hydrate C₉H₇F₃N₂O₃ Trifluoromethyl and carboxylic acid at 2-position Enhanced lipophilicity for CNS-targeting drugs Fluorinated precursor reactions
Imidazo[1,2-a]pyrimidin-2-yl-acetic acid C₈H₇N₃O₂ Pyrimidine ring substitution Anticancer and enzyme inhibition Cyclocondensation of aminopyrimidines

Key Comparative Insights

In contrast, trifluoromethyl substitution (as in the 6-trifluoromethyl analog) increases lipophilicity, improving blood-brain barrier penetration for neurological applications . Replacement of the pyridine ring with a pyrimidine (as in imidazo[1,2-a]pyrimidines) alters electron density and ring strain, leading to distinct pharmacological profiles, such as kinase inhibition .

Synthetic Pathways: Imidazo[1,2-a]pyridine derivatives are commonly synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or via transition-metal-catalyzed coupling (e.g., Pd-mediated reactions for aryl substitutions) . The propanoic acid derivative (C₁₀H₁₂N₂O₃) is synthesized through regioselective arylation of imidazo[1,2-a]pyridine with phenyl hydrazine, achieving yields >70% .

Hydration Effects: Hydration improves the stability of crystalline imidazo[1,2-a]pyridine derivatives under storage conditions but may reduce solubility in nonpolar solvents compared to anhydrous forms .

Biological Activity

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Target Interactions

The primary mechanism of action for this compound involves its interaction with γ-aminobutyric acid (GABA) receptors. It has been shown to block these receptors, which are crucial in regulating neurotransmission in the central nervous system (CNS) . This inhibition can lead to various physiological effects, including sedation and anxiolytic properties.

Biochemical Pathways

The compound's influence on the GABAergic neurotransmission pathway suggests a potential role in treating disorders characterized by dysregulated GABA signaling, such as anxiety and insomnia . Additionally, it may impact other cellular signaling pathways by modulating gene expression and influencing cellular metabolism .

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : The compound interacts with various enzymes and proteins, affecting their function and potentially leading to therapeutic benefits .
  • Cellular Effects : It influences cell signaling pathways and gene expression, which can result in significant changes in cellular behavior .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings from recent research:

StudyFindingsReference
Ali et al.Synthesis of derivatives showed potential as antitumor agents.
Andreani et al.Compounds exhibited cardiotonic activity; significant effects on smooth muscle contraction.
Research on GABA interactionsDemonstrated efficacy in sleep disorders and anxiety treatments.
Dual inhibitor developmentNew derivatives showed promise in inhibiting cancer pathways (PI3K/Akt/mTOR).

Case Studies

Case Study 1: Antitumor Activity

A study by Ali et al. reported the synthesis of various imidazo derivatives that displayed promising antitumor activity. The compounds were tested for their ability to inhibit cancer cell proliferation and showed significant results against specific cancer types, suggesting their potential as lead compounds for further development .

Case Study 2: GABA Receptor Modulation

Another investigation focused on the compound's ability to modulate GABA receptors. This study highlighted its effectiveness in reducing anxiety-like behaviors in animal models, supporting its use as a therapeutic agent for anxiety disorders .

Q & A

Q. What are the established synthetic routes for synthesizing Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate?

The core imidazo[1,2-a]pyridine structure is typically synthesized via cyclization reactions using amino-pyridine precursors, followed by functionalization at the C-3 position. Common methods include condensation reactions (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) or oxidative coupling. The acetic acid moiety is introduced through decarboxylative reactions or alkylation, with hydration steps yielding the hydrate form. Characterization relies on NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and hydrate stability .

Q. What pharmacological activities are associated with Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives?

Derivatives exhibit diverse bioactivities, including gastric acid secretion inhibition (for gastrointestinal disorders) and anti-osteoporotic effects. Minodronic acid hydrate, a related bisphosphonate, is used clinically to treat osteoporosis by inhibiting bone resorption. Mechanistic studies suggest interactions with enzymes like kinases or receptors such as PDE3, though target specificity varies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR confirms regiochemistry and hydrate formation via proton shifts in D2O exchange experiments. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks in the hydrate. Thermal gravimetric analysis (TGA) distinguishes bound water from lattice water .

Advanced Research Questions

Q. How can C-3 functionalization be optimized to minimize byproducts in imidazo[1,2-a]pyridine derivatives?

Catalyst-free multicomponent reactions (MCRs) using boronic acids or Petasis-like decarboxylative couplings reduce metal contamination and improve yields. For Friedel-Crafts acylation, catalytic Lewis acids (e.g., FeCl3) in acetic anhydride at 0.33 M concentration achieve >80% acetylation with minimal side products. Solvent choice (e.g., DMF vs. EtOH) and temperature control (60–100°C) are critical for selectivity .

Q. What strategies resolve contradictory data in reaction yields for imidazo[1,2-a]pyridine synthesis?

Systematic optimization tables (e.g., varying solvents, catalysts, and stoichiometry) identify key variables. For example, glyoxylic acid adducts in MCRs form major byproducts at lower temperatures (rt), but heating to 100°C shifts equilibrium toward the desired product. Parallel screening under inert atmospheres mitigates oxidative side reactions .

Q. How do hydrate forms influence the biological activity and stability of Imidazo[1,2-a]pyridin-3-ylacetic acid?

Hydration enhances aqueous solubility but may alter binding kinetics. Comparative studies between anhydrous and hydrate forms using isothermal titration calorimetry (ITC) reveal differences in target affinity. Stability assays (e.g., accelerated aging at 40°C/75% RH) show hydrate decomposition pathways, necessitating lyophilization for long-term storage .

Q. What experimental designs elucidate the mechanism of action for imidazo[1,2-a]pyridine-based kinase inhibitors?

Competitive binding assays (e.g., TR-FRET) with ATP analogs quantify inhibition constants (Ki) for kinases like PI3K or Nek2. Molecular docking simulations guided by X-ray structures predict binding poses, validated via site-directed mutagenesis. Cellular efficacy is assessed using phospho-specific antibodies in Western blotting .

Methodological Considerations

  • Synthetic Optimization: Prioritize solvent polarity and catalyst loading to balance reactivity and purity (e.g., EtOH with NH4Cl increases yields by 72% in cyclization) .
  • Data Interpretation: Use principal component analysis (PCA) to correlate reaction conditions (e.g., temperature, catalyst) with yield/selectivity trends .
  • Hydrate Characterization: Pair TGA with dynamic vapor sorption (DVS) to map hydrate stability under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.